1-(4-Fluoro-2-nitrophenyl)piperidine-4-carboxamide
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Overview
Description
“1-(4-Fluoro-2-nitrophenyl)piperidine-4-carboxamide” is a chemical compound with the molecular formula C11H13FN2O2 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of “1-(4-Fluoro-2-nitrophenyl)piperidine-4-carboxamide” involves the reaction of piperidine with 1,4-difluoro-2-nitrobenzene . The reaction is carried out in N,N-dimethyl-formamide (DMF) at room temperature for two hours . The product is then purified by silica gel column chromatography .Molecular Structure Analysis
The molecular structure of “1-(4-Fluoro-2-nitrophenyl)piperidine-4-carboxamide” is represented by the InChI code: 1S/C11H13FN2O2/c12-9-4-5-10(11(8-9)14(15)16)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2 . The compound has a molecular weight of 224.23 .Physical And Chemical Properties Analysis
“1-(4-Fluoro-2-nitrophenyl)piperidine-4-carboxamide” is a solid at room temperature . It has a molecular weight of 224.23 .Scientific Research Applications
PET Radiotracer Synthesis
1-(4-Fluoro-2-nitrophenyl)piperidine-4-carboxamide derivatives have been explored in the synthesis of PET (Positron Emission Tomography) radiotracers. For instance, the study by Katoch-Rouse and Horti (2003) demonstrated the synthesis of radiolabeled compounds, potentially for studying CB1 cannabinoid receptors in the brain using PET imaging (Katoch-Rouse & Horti, 2003).
Antileukemic Activity
Compounds with a piperidine structure, including those with fluoro and nitro substitutions, have shown antileukemic activity. Vinaya et al. (2011) synthesized several derivatives and found that compounds with fluoro and nitro substitutions exhibited potent antileukemic effects, suggesting their potential in cancer treatment (Vinaya et al., 2011).
Corrosion Inhibition
Piperidine derivatives, including those with fluoro and nitro groups, have been studied for their corrosion inhibition properties. Kaya et al. (2016) investigated the adsorption and inhibition properties of these derivatives on iron corrosion, providing insights into their potential applications in industrial corrosion control (Kaya et al., 2016).
Hydrogen Bonding in Crystal Structures
Research by Wilson and Munro (2010) focused on the crystal structures of substituted pyridine carboxamides, including those with fluoro and nitro groups. They explored unconventional hydrogen bonding and π-stacking, contributing to the understanding of molecular interactions in crystalline materials (Wilson & Munro, 2010).
Inhibitor Synthesis
The compound has been utilized in the synthesis of selective inhibitors for various biological targets. Schroeder et al. (2009) reported on the synthesis of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, a potent inhibitor of the Met kinase superfamily, indicating its potential in therapeutic applications (Schroeder et al., 2009).
Safety And Hazards
The compound is associated with several hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
1-(4-fluoro-2-nitrophenyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3O3/c13-9-1-2-10(11(7-9)16(18)19)15-5-3-8(4-6-15)12(14)17/h1-2,7-8H,3-6H2,(H2,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPXKLIVMPKZSB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=C(C=C(C=C2)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluoro-2-nitrophenyl)piperidine-4-carboxamide |
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